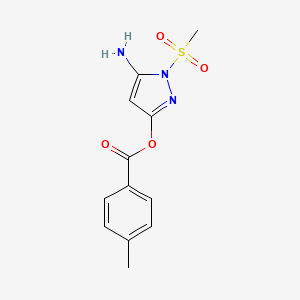
5-Amino-1-(methylsulfonyl)-1H-pyrazol-3-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-326449 is a chemical compound with the molecular formula C₂₀H₂₄N₂O₃. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound has garnered interest due to its unique properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-326449 involves multiple steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of WAY-326449 is scaled up using large reactors and continuous flow systems. The process is carefully monitored to ensure consistency and quality. Advanced techniques such as supercritical fluid crystallization may be employed to enhance the purity and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions: WAY-326449 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: WAY-326449 can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
WAY-326449 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: WAY-326449 is being investigated for its potential therapeutic benefits, including its role in treating certain diseases and conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of WAY-326449 involves its interaction with specific molecular targets within the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are the subject of ongoing research, but it is believed that WAY-326449 may influence signaling pathways related to inflammation, cell growth, and metabolism .
Comparison with Similar Compounds
WAY-326449 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: WAY-100635, WAY-161503, WAY-267464.
Comparison: Unlike its analogs, WAY-326449 exhibits a distinct binding affinity and selectivity for certain receptors. This makes it a valuable tool in research and potential therapeutic applications. .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C12H13N3O4S |
|---|---|
Molecular Weight |
295.32 g/mol |
IUPAC Name |
(5-amino-1-methylsulfonylpyrazol-3-yl) 4-methylbenzoate |
InChI |
InChI=1S/C12H13N3O4S/c1-8-3-5-9(6-4-8)12(16)19-11-7-10(13)15(14-11)20(2,17)18/h3-7H,13H2,1-2H3 |
InChI Key |
NYMZYHCEIKNCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


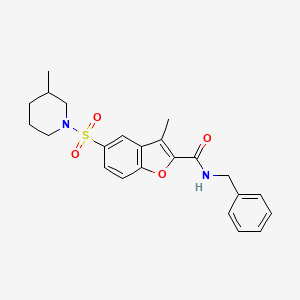
![4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B10816887.png)
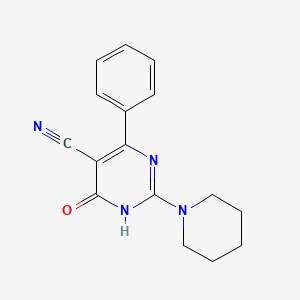
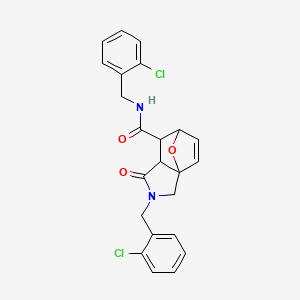
![2-(benzylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10816903.png)

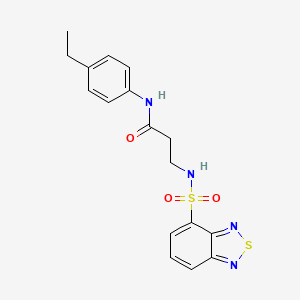
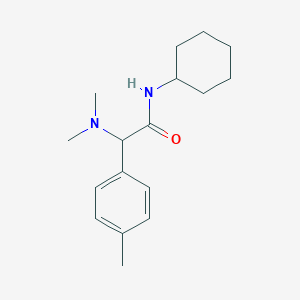
![2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide](/img/structure/B10816943.png)
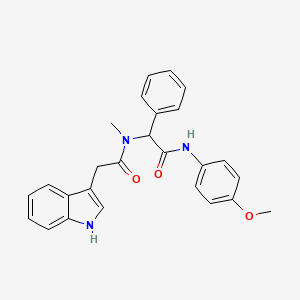
![N-(4-methoxyphenyl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B10816964.png)
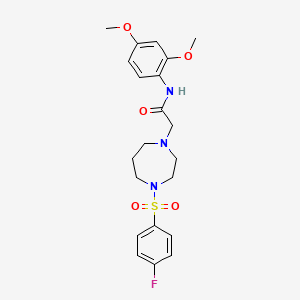
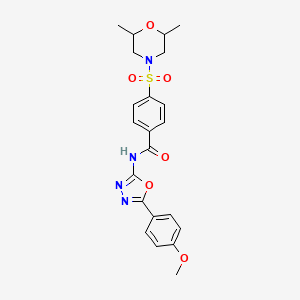
![3-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B10816970.png)
